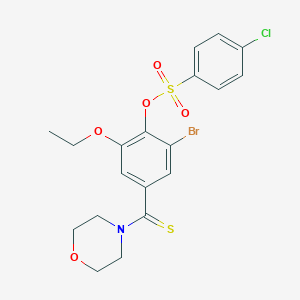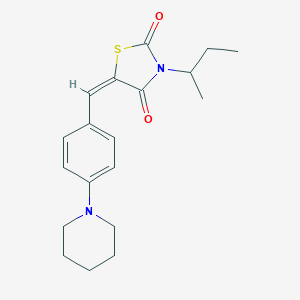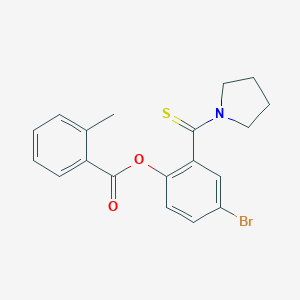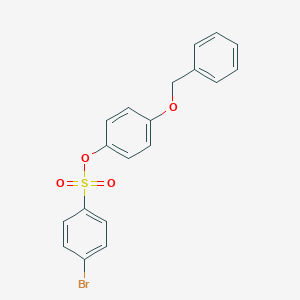
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as Bmim-Cl, is a chemical compound that has been widely studied for its potential applications in various fields of science.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is not fully understood, but it is believed to involve the formation of an ionic liquid that can interact with various molecules and ions in solution. 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have a unique ability to stabilize reactive intermediates and facilitate chemical reactions.
Biochemical and Physiological Effects:
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate offers several advantages for laboratory experiments, including its high solubility in water and organic solvents, its ability to stabilize reactive intermediates, and its low toxicity. However, its high cost and limited availability may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, including its use as a catalyst in organic synthesis reactions, its potential applications in materials science, and its use as an ionic liquid in electrochemistry. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its effects on living organisms.
In conclusion, 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is a chemical compound that has been widely studied for its potential applications in various fields of science. Its unique properties and potential applications make it an important area of research for the future. Further studies are needed to fully understand its mechanism of action, its potential toxicity, and its effects on living organisms.
Méthodes De Synthèse
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized using a simple and efficient method that involves the reaction of 2-bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate with 1-methylimidazole. The reaction takes place under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and materials science. It has been used as a catalyst in organic synthesis reactions, as a solvent in chemical reactions, and as an ionic liquid in electrochemistry.
Propriétés
Nom du produit |
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
Formule moléculaire |
C19H19BrClNO5S2 |
Poids moléculaire |
520.8 g/mol |
Nom IUPAC |
[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C19H19BrClNO5S2/c1-2-26-17-12-13(19(28)22-7-9-25-10-8-22)11-16(20)18(17)27-29(23,24)15-5-3-14(21)4-6-15/h3-6,11-12H,2,7-10H2,1H3 |
Clé InChI |
HZYCIWXIPAWLKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)




![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)